Cloretos de metais de transição
Transition metal chlorides are a diverse class of inorganic compounds consisting of transition metals covalently bonded to chloride ions (Cl⁻). These compounds exhibit a wide range of chemical and physical properties, depending on the specific metal involved. Common examples include iron(III) chloride (FeCl₃), nickel(II) chloride (NiCl₂), and copper(I) chloride (CuCl). Transition metal chlorides can exist in various crystalline forms and may adopt different coordination geometries around the metal center.
These compounds are widely used in organic synthesis, catalysis, and as analytical reagents. For instance, they serve as effective catalysts in various chemical reactions due to their ability to participate in redox processes. Additionally, transition metal chlorides find applications in the preparation of other organometallic compounds, dye intermediates, and pigments.
The versatility of these compounds stems from the unique electronic configurations of transition metals, which allow for a range of oxidation states and coordination numbers. This makes them valuable tools in both academic research and industrial settings.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
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iron(II) chloride dihydrate | 16399-77-2 | Cl2FeH4O2 |
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Tetraammine palladium(II)tetrachloropalladate | 13820-44-5 | Cl4Pd-2.Pd+2.4[H3N] |
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tungsten pentachloride | 13470-14-9 | Cl5W |
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Aurate(1-),tetrachloro-, potassium, dihydrate, (SP-4-1)- (9CI) | 13005-39-5 | AuCl4H2KO |
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Aurate(1-),tetrachloro-, lithium, (SP-4-1)- (9CI) | 3145-91-3 | Cl4Au-.Li+ |
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Chloropentamminecobalt(III) Chloride (1:2) | 13859-51-3 | Cl3CoH15N5 |
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zirconyl chloride | 7699-43-6 | Cl2OZr |
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Diamminedichloropalladium(II) | 14323-43-4 | Cl2H6N2Pd |
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Tetraamminepalladium(II) chloride hydrate | 13933-31-8 | Cl2Pd.H2O.4[H3N] |
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Platinum,diamminetetrachloro-, (OC-6-22)- | 16893-05-3 | Cl4H4N2Pt |
Literatura Relacionada
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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